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2,3-Difluoro-4,5-dihydroxybenzaldehyde Documentation Hub

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  • Product: 2,3-Difluoro-4,5-dihydroxybenzaldehyde
  • CAS: 426226-77-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Executive Summary This technical guide outlines a high-fidelity synthesis pathway for 2,3-Difluoro-4,5-dihydroxybenzaldehyde , a critical fluorinated catechol intermediate used in the development of bioactive pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-fidelity synthesis pathway for 2,3-Difluoro-4,5-dihydroxybenzaldehyde , a critical fluorinated catechol intermediate used in the development of bioactive pharmaceutical ingredients (APIs), particularly in the modulation of catechol-O-methyltransferase (COMT) and other enzyme systems requiring fluorinated bioisosteres.

The recommended pathway utilizes a retro-functionalization strategy , starting from the commercially available 1,2-difluoro-4,5-dimethoxybenzene . This route is selected for its regiochemical predictability, scalability, and avoidance of low-yielding direct fluorination steps. The synthesis proceeds in two primary stages: Rieche formylation to install the aldehyde moiety, followed by Lewis acid-mediated global demethylation .

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of 2,3-difluoro-4,5-dihydroxybenzaldehyde lies in the precise "2,3-difluoro" and "4,5-dihydroxy" substitution pattern. Direct fluorination of 3,4-dihydroxybenzaldehyde is non-viable due to poor regioselectivity and oxidation risks. Conversely, installing the aldehyde onto a pre-fluorinated core offers the highest success rate.

Strategic Disconnection
  • C–O Disconnection: The hydroxyl groups are masked as methyl ethers to protect the catechol moiety during formylation.

  • C–C Disconnection: The aldehyde group is installed via electrophilic aromatic substitution (EAS) onto the electron-rich veratrole core.

  • Starting Material: 1,2-Difluoro-4,5-dimethoxybenzene . Due to its

    
     symmetry, electrophilic attack at any available aromatic proton (C3 or C6) yields the identical, desired regioisomer.
    

Retrosynthesis Target Target Molecule 2,3-Difluoro-4,5-dihydroxybenzaldehyde Precursor Key Intermediate 2,3-Difluoro-4,5-dimethoxybenzaldehyde (CAS: 172657-04-4) Target->Precursor Global Demethylation (BBr3) SM Starting Material 1,2-Difluoro-4,5-dimethoxybenzene (CAS: 132747-38-7) Precursor->SM Rieche Formylation (TiCl4 / Cl2CHOMe)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Part 2: Detailed Experimental Protocols

Stage 1: Rieche Formylation

Objective: Synthesis of 2,3-Difluoro-4,5-dimethoxybenzaldehyde. Rationale: The Rieche formylation (using dichloromethyl methyl ether and TiCl4) is superior to Vilsmeier-Haack for this substrate because it operates efficiently on electron-rich fluorinated benzenes without the formation of stable iminium salts that can be difficult to hydrolyze in sterically crowded fluorinated systems.

Materials
  • Substrate: 1,2-Difluoro-4,5-dimethoxybenzene (1.0 equiv)

  • Reagent: Dichloromethyl methyl ether (1.2 equiv)

  • Catalyst: Titanium(IV) chloride (TiCl4) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Ice water / 1M HCl

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 1,2-difluoro-4,5-dimethoxybenzene in anhydrous DCM (0.5 M concentration) and cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add TiCl4 dropwise over 15 minutes. The solution will likely darken, indicating complexation with the methoxy groups.

  • Formylation: Add dichloromethyl methyl ether dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC. The symmetry of the starting material ensures only one product spot appears.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The organic layer will separate.[1][2]

  • Workup: Wash the organic layer with 1M HCl (2x) to remove titanium salts, followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient) if necessary.

    • Expected Yield: 85–92%

    • Characterization: 1H NMR will show a distinct aldehyde singlet (~10.2 ppm) and two methoxy singlets.

Stage 2: Global Demethylation

Objective: Synthesis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde. Rationale: Boron tribromide (BBr3) is the reagent of choice. While HBr/AcOH is cheaper, it often requires harsh heating that can degrade the aldehyde. BBr3 operates at low temperatures, preserving the oxidation state of the aldehyde while quantitatively cleaving the methyl ethers.

Materials
  • Substrate: 2,3-Difluoro-4,5-dimethoxybenzaldehyde (1.0 equiv)

  • Reagent: Boron Tribromide (BBr3) (1.0 M in DCM, 3.0–4.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Protocol
  • Setup: Use a strictly dry, inert atmosphere (N2 or Ar) setup. BBr3 reacts violently with moisture.

  • Cooling: Dissolve the intermediate from Stage 1 in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add the BBr3 solution dropwise over 30 minutes.

    • Note: A colored precipitate (boron-catechol complex) often forms.

  • Digestion: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 2–4 hours.

  • Hydrolysis: Cool back to 0°C. Carefully quench by dropwise addition of water (exothermic!). Follow with 1M HCl to break the boron-catecholate complex.

  • Extraction: Extract with Ethyl Acetate (3x). The product is more polar than the starting material; DCM extraction may be insufficient.

  • Purification: Wash combined organics with brine and dry over Na2SO4. Concentrate to yield the crude catechol.

  • Final Polish: Recrystallize from Toluene or Water/Methanol to obtain analytical grade crystals.

Part 3: Process Visualization & Data

Reaction Workflow

SynthesisWorkflow Step1 Step 1: Formylation SM + Cl2CHOMe + TiCl4 (0°C -> RT, DCM) Step2 Step 2: Quench & Workup Hydrolysis of Ti-complex Isolation of Methoxy-Aldehyde Step1->Step2 3-6 hrs Step3 Step 3: Demethylation + BBr3 (3.0 eq) (-78°C -> RT, DCM) Step2->Step3 Dry Intermediate Step4 Step 4: Final Isolation Acidic Hydrolysis Recrystallization Step3->Step4 4-6 hrs

Figure 2: Step-by-step synthetic workflow for the target molecule.

Key Parameter Summary
ParameterStage 1: FormylationStage 2: Demethylation
Reagents TiCl4, Dichloromethyl methyl etherBBr3 (1M in DCM)
Temperature 0°C

25°C
-78°C

25°C
Stoichiometry 1.2 eq Electrophile / 2.0 eq Lewis Acid3.0 - 4.0 eq Lewis Acid
Critical Risk Moisture sensitivity of TiCl4Violent hydrolysis of BBr3
Key Byproduct HCl gas (requires scrubbing)MeBr (gas), HBr
Purification Silica Flash / RecrystallizationRecrystallization (Toluene)

Part 4: Safety & Handling

  • HF Generation: While the C-F bond is generally stable, accidental exposure of fluorinated aromatics to extreme reducing conditions can release fluoride ions. Ensure calcium gluconate gel is available in the lab.

  • BBr3 Hazards: Boron tribromide reacts explosively with water and produces HBr fumes. All quenching must be performed in a high-efficiency fume hood with a dropwise addition protocol.

  • Waste Disposal: Aqueous waste from Stage 1 contains Titanium salts and should be segregated from the Boron-containing waste of Stage 2.

References

  • Rieche Formylation Mechanism & Scope: Garcia, O., et al. "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4."[3] Tetrahedron Letters 44.27 (2003): 4961-4963.[3]Link[3]

  • Precursor Availability (1,2-Difluoro-4,5-dimethoxybenzene): Chem-Impex International Product Catalog.Link

  • Demethylation Protocols (BBr3): McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292.Link

  • Fluorinated Veratrole Synthesis: Wychem Product Data: 1,2-Difluoro-4,5-dimethoxybenzene.Link

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Introduction: The Significance of Fluorinated Phenolic Aldehydes in Modern Drug Discovery In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into bioactive scaffolds is a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenolic Aldehydes in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into bioactive scaffolds is a widely recognized strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The compound 2,3-Difluoro-4,5-dihydroxybenzaldehyde represents a compelling molecular architecture, combining the reactivity of an aldehyde, the hydrogen-bonding capabilities of a catechol-like system, and the metabolic stability and altered acidity conferred by vicinal fluorine atoms. As a potentially crucial building block for novel therapeutics, a comprehensive understanding of its structural and electronic characteristics is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule with the complexity of 2,3-Difluoro-4,5-dihydroxybenzaldehyde, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for unambiguous characterization.

Predicted NMR Spectroscopic Data

The following data is predicted based on the analysis of substituent effects and data from analogous compounds. All spectra are referenced to an internal standard of tetramethylsilane (TMS) for ¹H and ¹³C, and an external standard of CFCl₃ for ¹⁹F.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2,3-Difluoro-4,5-dihydroxybenzaldehyde in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentJ-Coupling Constants (Hz)
¹H ~9.8s-CHO-
~7.2dH-6⁴J(H,F) ≈ 1-2
~10.0 (broad)s4-OH-
~9.5 (broad)s5-OH-
¹³C ~190dC-1 (-CHO)³J(C,F) ≈ 3-5
~115ddC-2¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25
~140ddC-3¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25
~145dC-4²J(C,F) ≈ 10-20
~148sC-5-
~120dC-6⁵J(C,F) ≈ 1-3
¹⁹F ~ -145dF-2³J(F,F) ≈ 20
~ -155dF-3³J(F,F) ≈ 20
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for full structural elucidation.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of high-purity 2,3-Difluoro-4,5-dihydroxybenzaldehyde.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable hydroxyl protons, which would be lost in solvents like D₂O.

    • Add a small amount of TMS as an internal reference for ¹H and ¹³C spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

    • Tune and match the probe for each nucleus before acquisition.

    • Ensure the sample is at a constant temperature (e.g., 298 K) to ensure chemical shift stability.

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity. Proton decoupling should be applied.

    • ¹⁹F NMR: Acquire with a broad spectral width (e.g., -100 to -200 ppm), without proton decoupling to observe H-F couplings.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to definitively assign proton and carbon signals and to confirm long-range couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing A Weigh 15-20 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Transfer to NMR Tube C->D E Tune & Match Probe (¹H, ¹³C, ¹⁹F) D->E F Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectra (TMS, CFCl₃) I->J K Integration & Peak Picking J->K L Final Structure Assignment K->L Structural Elucidation

Caption: NMR experimental and data processing workflow.

Rationale for Predicted NMR Data
  • ¹H NMR: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 9.8 ppm.[1] The single aromatic proton (H-6) will be a doublet due to coupling with the fluorine at position 2. The hydroxyl protons will be broad singlets, with their chemical shifts being concentration and temperature-dependent.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal.[2][3] The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹J(C,F)) and will be split into doublets of doublets due to coupling to both fluorine atoms.[4] The other carbons will show smaller two- to five-bond couplings.

  • ¹⁹F NMR: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. They will couple to each other, resulting in two doublets. The expected chemical shift range for aromatic fluorine atoms is between -100 and -200 ppm.[5]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

Table 2: Predicted EI-MS Data for 2,3-Difluoro-4,5-dihydroxybenzaldehyde

m/z (mass/charge)Predicted Relative IntensityAssignment
174High[M]⁺˙ (Molecular Ion)
173High[M-H]⁺
145Medium[M-CHO]⁺
126Low[M-CHO-F]⁺
117Medium[M-CO-OH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation & Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion, which is crucial for confirming the molecular formula.

    • For fragmentation analysis, Electron Ionization (EI) is a standard technique.

    • Set the ionization energy to 70 eV.

    • Acquire data over a mass range of m/z 40-400.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation A Prepare Dilute Solution (~1 mg/mL in Methanol) B Inject into Mass Spectrometer A->B C Ionization (e.g., EI at 70 eV) B->C D Mass Separation (e.g., TOF) C->D E Detection D->E F Identify Molecular Ion Peak [M]⁺˙ E->F G Analyze Fragmentation Pattern F->G H Confirm Molecular Formula G->H I Verified Mass & Fragments H->I Structural Confirmation

Sources

Foundational

solubility of 2,3-Difluoro-4,5-dihydroxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4,5-dihydroxybenzaldehyde in Organic Solvents Abstract 2,3-Difluoro-4,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4,5-dihydroxybenzaldehyde in Organic Solvents

Abstract

2,3-Difluoro-4,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis, serving as a key building block for more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification by crystallization, chromatographic separation, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It begins with a theoretical analysis of the molecule's structural attributes to predict its solubility behavior based on fundamental chemical principles. Subsequently, a detailed, field-proven experimental protocol for the quantitative determination of solubility is presented, ensuring researchers can generate reliable and reproducible data. This document is intended to serve as a practical resource for scientists and professionals, enabling them to make informed decisions on solvent selection and optimize experimental conditions.

Part 1: Molecular Profile and Theoretical Solubility Predictions

A molecule's solubility is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a solvent. A predictive analysis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde's structure provides critical insights into its expected behavior across a range of organic solvents.

Chemical Structure and Physicochemical Properties

The structure of 2,3-Difluoro-4,5-dihydroxybenzaldehyde is characterized by a confluence of functional groups with distinct polarity and hydrogen-bonding capabilities.

  • Phenolic Hydroxyl (-OH) Groups: The two hydroxyl groups at positions 4 and 5 are polar and can act as both hydrogen bond donors and acceptors. These groups are also weakly acidic, a property that can be exploited to dramatically increase solubility in basic solutions.

  • Aldehyde (-CHO) Group: The formyl group is polar and can act as a hydrogen bond acceptor.

  • Fluorinated Benzene Ring: The aromatic ring itself is non-polar and contributes to the molecule's lipophilicity. The two fluorine substituents are highly electronegative, influencing the electronic distribution of the ring, but do not participate in hydrogen bonding.

This duality—a lipophilic core functionalized with highly polar groups—suggests a nuanced solubility profile. The molecule is not strictly polar or non-polar, and its solubility will depend on the solvent's ability to interact favorably with these different regions.

Table 1: Predicted Physicochemical Properties of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Property Predicted Value / Observation Rationale / Source
Molecular Formula C₇H₄F₂O₄ -
Molecular Weight 190.10 g/mol -
Appearance Crystalline Solid Based on analogous compounds like 2,3-Difluoro-4-hydroxybenzaldehyde which is a powder with a melting point of 138-145 °C.[1]
Predicted LogP ~1.5 - 2.0 Inferred from analogues like 2,5-Difluoro-4-hydroxybenzaldehyde (LogKow 1.93) and 2,3-Difluoro-4,5-dimethoxybenzaldehyde (LogP 1.66).[2][3] This indicates a moderate balance between hydrophilic and lipophilic character.
Hydrogen Bond Donors 2 From the two -OH groups.

| Hydrogen Bond Acceptors | 4 | From the two -OH groups and the two oxygen atoms of the aldehyde. |

Principles of Solubility: A "Like Dissolves Like" Analysis

The adage "like dissolves like" is the guiding principle for predicting solubility.[4][5] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for 2,3-Difluoro-4,5-dihydroxybenzaldehyde, as they can effectively solvate the two hydroxyl groups and the aldehyde group through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have polar character and can accept hydrogen bonds but cannot donate them. They should readily dissolve the compound by interacting with the hydroxyl protons and solvating the polar aldehyde group.

  • Less Polar Solvents (e.g., Dichloromethane, Diethyl Ether): These solvents have some polar character and can interact with the aldehyde group via dipole-dipole forces. Solubility is expected to be moderate, driven by a balance between the polar functional groups and the non-polar aromatic ring.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are poor at solvating the highly polar hydroxyl and aldehyde groups and are therefore predicted to be very poor solvents for this compound. This is a common characteristic for polyhydroxylated aromatics, such as 2,5-Dihydroxybenzaldehyde, which is known to be insoluble in hexane.[6]

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental setting.

Table 2: Predicted Qualitative Solubility of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Solvent Class Representative Solvents Predicted Solubility Primary Intermolecular Forces
Polar Protic Methanol, Ethanol High Hydrogen Bonding
Polar Aprotic DMSO, Acetone High Hydrogen Bonding, Dipole-Dipole
Less Polar Dichloromethane, THF Moderate Dipole-Dipole

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Van der Waals Forces |

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for initial guidance, precise, quantitative solubility data can only be obtained through empirical measurement.[7] This data is essential for process scale-up, ensuring reproducible crystallization, and developing analytical methods.

Recommended Protocol: Isothermal Shake-Flask Gravimetric Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[6][8] It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • 2,3-Difluoro-4,5-dihydroxybenzaldehyde (analytical grade)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (±0.0001 g accuracy)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or water bath

  • Volumetric flasks and pipettes

  • Syringes (glass or solvent-compatible plastic)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporation dishes or beakers

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Methodology:

  • Preparation of Slurry: Add an excess amount of 2,3-Difluoro-4,5-dihydroxybenzaldehyde to a vial. The key is to add enough solid so that a visible amount remains undissolved at equilibrium, ensuring saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker (e.g., set to 25 °C). Agitate the mixture for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium. Periodically verify that excess solid remains.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.22 µm syringe filter. This step is crucial to remove all undissolved particulates.

  • Mass Determination: Dispense the filtered solution directly into a pre-weighed evaporation dish. Record the exact mass of the dish plus the filtrate.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solid is achieved. The temperature should be well below the compound's melting point to avoid decomposition.

  • Final Weighing: Cool the dish in a desiccator to room temperature before weighing it on the analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Mass of dish + dried solid) - (Mass of empty dish)

    • Volume of filtrate can be determined from its mass and the solvent's density at the experimental temperature.

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate (mL)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solid to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-48 hours C->D E Settle solids D->E F Withdraw supernatant with syringe E->F G Filter (0.22 µm) into pre-weighed dish F->G H Evaporate solvent under vacuum G->H I Weigh dried solid H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for gravimetric solubility determination.

Part 3: Data Interpretation and Application

Generated solubility data should be organized systematically to facilitate comparison and application.

Structuring Quantitative Solubility Data

For practical use, solubility should be reported in standard units such as mg/mL and mol/L at a specified temperature.

Table 3: Template for Experimental Solubility Data (at 25 °C)

Solvent Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L)
Methanol 5.1 Experimental Value Calculated Value
Ethanol 4.3 Experimental Value Calculated Value
Acetone 4.3 Experimental Value Calculated Value
Dichloromethane 3.4 Experimental Value Calculated Value
Toluene 2.4 Experimental Value Calculated Value

| n-Hexane | 0.0 | Experimental Value | Calculated Value |

Application in Research and Development
  • Reaction Chemistry: Selecting an appropriate solvent is critical to ensure that reactants are in the same phase, which allows for efficient molecular collision and reaction. For reactions involving 2,3-Difluoro-4,5-dihydroxybenzaldehyde, solvents like acetone or THF may provide sufficient solubility for both it and less polar reaction partners.

  • Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The data from Table 3 can be used to identify promising candidates. For instance, a solvent showing moderate solubility (e.g., dichloromethane or ethyl acetate) might be a good starting point. Conversely, a solvent in which the compound is insoluble (e.g., hexane) can be used as an anti-solvent to induce precipitation.

  • Chromatography: Solubility data is crucial for developing both normal-phase and reverse-phase chromatography methods. It helps in selecting a solvent that can fully dissolve the sample before injection and informs the choice of mobile phase components to achieve optimal separation.

Conclusion

While no extensive public database on the solubility of 2,3-Difluoro-4,5-dihydroxybenzaldehyde currently exists, a robust predictive framework can be established based on its molecular structure. The presence of strong hydrogen-bonding groups combined with a fluorinated aromatic ring suggests high solubility in polar protic and aprotic solvents, moderate solubility in less polar solvents, and poor solubility in non-polar aliphatic and aromatic hydrocarbons. For all practical applications, these predictions must be validated by empirical data. The provided isothermal shake-flask gravimetric protocol offers a reliable and accurate method for generating this critical information, empowering researchers to optimize synthetic, purification, and formulation processes involving this valuable compound.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Academia. (2024, September 24). Solubility test for Organic Compounds.
  • Laney College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
  • Scribd. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • Chemistry Reader. (2024, October 27). Organic Solvents in Chemistry and Laboratories.
  • Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • U.S. Environmental Protection Agency. (2025, October 15). 2,5-Difluoro-4-hydroxybenzaldehyde Properties.
  • Fluorochem. (n.d.). 2,3-Difluoro-4,5-dimethoxybenzaldehyde.
  • Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • BenchChem. (n.d.). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
  • Fisher Scientific. (n.d.). 2,3-Difluoro-4-hydroxybenzaldehyde, 98%, Thermo Scientific Chemicals.

Sources

Exploratory

2,3-Difluoro-4,5-dihydroxybenzaldehyde molecular structure and bonding

Technical Whitepaper: Molecular Architecture and Reactivity of 2,3-Difluoro-4,5-dihydroxybenzaldehyde Executive Summary 2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9) represents a highly specialized fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Architecture and Reactivity of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Executive Summary

2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9) represents a highly specialized fluorinated aromatic scaffold used primarily in the synthesis of bioactive heterocycles and pharmaceutical intermediates. Its unique substitution pattern—combining a catechol moiety (4,5-dihydroxy) with an electron-withdrawing difluoro motif (2,3-difluoro)—imparts distinct electronic properties that differ significantly from non-fluorinated analogs. This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and reactivity profile, designed to support researchers in medicinal chemistry and materials science.

Molecular Architecture & Electronic Properties

The reactivity of 2,3-difluoro-4,5-dihydroxybenzaldehyde is governed by the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl groups.

Structural Geometry and Intramolecular Bonding
  • Fluorine Effect (Inductive): The fluorine atoms at positions 2 and 3 exert a strong inductive effect (-I), significantly increasing the acidity of the adjacent hydroxyl protons, particularly at the C4 position.

  • Catechol Moiety (Resonance): The 4,5-dihydroxy arrangement allows for the formation of stable 5-membered chelate rings with metal ions, making this compound a potent ligand for coordination chemistry.

  • Hydrogen Bonding:

    • Intramolecular: A weak intramolecular hydrogen bond may exist between the C2-Fluorine and the aldehyde hydrogen, or between the C4-OH and C5-OH.

    • Intermolecular: The molecule forms extensive hydrogen-bonded networks in the solid state, leading to a higher melting point compared to its mono-hydroxy analogs.

Electronic Distribution Table
FeaturePositionElectronic EffectImpact on Reactivity
Aldehyde (CHO) C1Electron Withdrawing (-M, -I)Susceptible to nucleophilic attack; directs meta (to C3/C5).
Fluorine C2Strong -I, Weak +MDeactivates ring; steric hindrance for ortho-attack.
Fluorine C3Strong -I, Weak +MIncreases acidity of C4-OH; stabilizes negative charge.
Hydroxyl C4Strong +M, Weak -INucleophilic site; H-bond donor.
Hydroxyl C5Strong +M, Weak -INucleophilic site; H-bond donor.

Synthetic Pathways & Process Chemistry

While de novo synthesis from non-fluorinated precursors is possible, the most robust and high-yield laboratory method involves the demethylation of the commercially available precursor, 2,3-difluoro-4,5-dimethoxybenzaldehyde (CAS 172657-04-4).

Primary Synthesis: Boron Tribromide Demethylation

This protocol utilizes Boron Tribromide (


) to cleave the methyl ethers. The presence of the aldehyde group requires careful temperature control to prevent polymerization.

Reagents:

  • Precursor: 2,3-Difluoro-4,5-dimethoxybenzaldehyde (1.0 eq)

  • Reagent:

    
     (1.0 M in DCM, 3.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol / Ice Water

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 2,3-difluoro-4,5-dimethoxybenzaldehyde (5.0 g, 24.7 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add

    
     solution (75 mL, 75 mmol) dropwise over 30 minutes. Ensure the internal temperature does not rise above -65°C.
    
  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting material.

  • Quenching: Cool back to -20°C. Carefully add MeOH (20 mL) dropwise (exothermic!). Then pour the mixture into ice water (200 mL).

  • Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot water/ethanol or purify via flash column chromatography (

    
    , 0-10% MeOH in DCM).
    
Pathway Visualization

SynthesisPath Start 2,3-Difluoro-4,5- dimethoxybenzaldehyde (CAS 172657-04-4) Reagent BBr3 / DCM -78°C to 0°C Start->Reagent Demethylation Intermediate Boron-Complex Intermediate Reagent->Intermediate Quench Hydrolysis (MeOH / H2O) Intermediate->Quench Product 2,3-Difluoro-4,5- dihydroxybenzaldehyde (CAS 426226-77-9) Quench->Product Yield: ~85%

Figure 1: Demethylation pathway for the synthesis of 2,3-difluoro-4,5-dihydroxybenzaldehyde.

Reactivity Profile & Functionalization

The molecule possesses three distinct reactive "handles": the aldehyde, the catechol hydroxyls, and the fluorinated aromatic core.

Aldehyde Condensation

The C1-aldehyde is highly reactive due to the electron-withdrawing nature of the ring. It readily undergoes:

  • Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids.

  • Schiff Base Formation: Condensation with amines to form imines, key for synthesizing fluorinated isoquinolines.

Catechol Functionalization

The 4,5-dihydroxy groups are nucleophilic but differ in acidity.

  • Selective Alkylation: The C4-OH is more acidic due to the proximity of the C3-Fluorine. Controlled alkylation (using 1.0 eq base) will preferentially target the C4 position.

  • Acetal Formation: Reaction with dihalomethanes (e.g.,

    
    ) yields the 2,3-difluoro-4,5-methylenedioxybenzaldehyde derivative.
    
Reactivity Logic Map

ReactivityMap Center 2,3-Difluoro-4,5- dihydroxybenzaldehyde Aldehyde C1-Aldehyde (Electrophile) Center->Aldehyde Phenols C4/C5-Hydroxyls (Nucleophiles) Center->Phenols Ring Fluorinated Core (Scaffold) Center->Ring Schiff Schiff Bases (Imines) Aldehyde->Schiff R-NH2 Wittig Fluorinated Styrenes Aldehyde->Wittig Ph3P=CR2 Ether Selective Ethers Phenols->Ether R-X / Base Cyclic Benzodioxoles (Heterocycles) Phenols->Cyclic CH2Br2

Figure 2: Functionalization map highlighting the divergent reactivity of the aldehyde and catechol motifs.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

9.8-10.2 ppm (s, 1H)
Aldehyde proton (CHO).

10.5-11.0 ppm (br s, 2H)
Phenolic hydroxyls (exchangeable with

).

7.0-7.5 ppm (m, 1H)
Aromatic proton (H6). Note: Only one aromatic proton exists.
19F NMR

-130 to -160 ppm (2 signals)
Distinct signals for F2 and F3; coupling may be observed.
IR Spectroscopy ~1680 cm⁻¹C=O stretch (Aldehyde).
~3300-3500 cm⁻¹O-H stretch (Broad).
Mass Spectrometry m/z ~174 (M+)Molecular ion peak (

).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 172657-04-4 (Dimethoxy analog). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Condensation Protocols for 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Introduction & Strategic Value In modern medicinal chemistry, the "Fluorine Scan" is a critical optimization step. 2,3-Difluoro-4,5-dihydroxybenzaldehyde represents a high-value scaffold where the catechol moiety (positi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern medicinal chemistry, the "Fluorine Scan" is a critical optimization step. 2,3-Difluoro-4,5-dihydroxybenzaldehyde represents a high-value scaffold where the catechol moiety (positions 4,5) offers metal chelation or redox activity, while the vicinal fluorines (positions 2,3) modulate lipophilicity and metabolic stability.

The "Fluorine Effect" on Reactivity

Unlike standard 3,4-dihydroxybenzaldehyde (protocatechualdehyde), the presence of fluorine atoms at positions 2 and 3 exerts a profound electronic effect:

  • Increased Electrophilicity: The strong inductive effect (-I) of the fluorine at position 2 (ortho to aldehyde) significantly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

  • Acidity Shift: The phenol protons will be more acidic (pKa < 8.0) compared to non-fluorinated analogs (pKa ~9.5), requiring careful base selection to avoid premature deprotonation and oxidation.

Critical Handling & Safety (The "Trustworthiness" Pillar)

Warning: Catecholic aldehydes are susceptible to autoxidation under basic conditions, forming reactive o-quinones. The fluorinated derivatives can be potent skin sensitizers.

Pre-Reaction Setup (Mandatory)
  • Atmosphere: All reactions must be performed under a positive pressure of Nitrogen (N₂) or Argon (Ar).

  • Solvent Degassing: Solvents (Ethanol, Methanol, DMF) must be sparged with inert gas for 15 minutes prior to use to remove dissolved oxygen.

  • Glassware: Oven-dried glassware is required to prevent hydrolysis of the formed imine bonds.

Protocol A: Schiff Base Condensation (Ligand Synthesis)[1][2]

This protocol targets the formation of an imine (Schiff base) by reacting the aldehyde with a primary amine (e.g., aniline derivative or diamine).[1] This is the primary route for synthesizing metal-organic framework (MOF) linkers or bioactive chelators.

Reagents
  • Substrate: 2,3-Difluoro-4,5-dihydroxybenzaldehyde (1.0 equiv)

  • Amine Partner: Primary amine (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat. 1-2 drops) or Formic Acid

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2,3-Difluoro-4,5-dihydroxybenzaldehyde in 10 mL of anhydrous EtOH under N₂ flow. Note: The solution may be pale yellow.

  • Amine Addition: Add 1.0 mmol of the amine partner dropwise.

    • Expert Insight: If the amine is a solid, dissolve it in minimal EtOH before addition to ensure homogenous kinetics.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Mechanistic Note: The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack. However, avoid excess acid, which can protonate the amine and deactivate it.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (EtOH reflux) for 4–6 hours.

  • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (Rf ~0.4) should disappear; the imine product is usually less polar (higher Rf) or precipitates.

  • Isolation:

    • Scenario A (Precipitate forms): Cool to 0°C. Filter the solid, wash with cold EtOH, and dry under vacuum.

    • Scenario B (Soluble product): Remove solvent via rotary evaporation. Recrystallize from EtOH/Hexane or Et₂O.

Data Visualization: Reaction Mechanism

SchiffBaseMechanism Start Aldehyde (Electrophile) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Inter1 Product Schiff Base (Imine) Inter1->Product Dehydration (-H2O) Water H2O (Byproduct) Inter1->Water Acid Acid Catalyst (H+) Acid->Inter1 Activates C=O

Caption: Acid-catalyzed condensation mechanism. The fluorine atoms on the aldehyde (Start) enhance the initial nucleophilic attack rate.

Protocol B: Knoevenagel Condensation (Drug Scaffold Synthesis)

This protocol is used to synthesize coumarins or acrylonitrile derivatives, common in anticancer drug discovery.

Reagents
  • Substrate: 2,3-Difluoro-4,5-dihydroxybenzaldehyde (1.0 equiv)

  • Active Methylene: Diethyl malonate or Malononitrile (1.1 equiv)

  • Base Catalyst: Piperidine (0.1 equiv)

  • Acid Co-catalyst: Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol[2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of aldehyde and 1.1 mmol of active methylene compound in 5 mL Ethanol.

  • Catalyst Addition: Add Piperidine (10 mol%) and Acetic Acid (10 mol%) sequentially.

    • Expert Insight: This forms a buffered in situ catalyst (piperidinium acetate) which is mild enough to prevent oxidation of the catechol ring while sufficiently basic to deprotonate the methylene group.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

    • Observation: A color change (often to bright yellow or orange) indicates conjugation extension.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) acidified with dilute HCl (pH 4). This precipitates the product and neutralizes the piperidine.

  • Purification: Filter the precipitate. Recrystallize from Ethanol.[2]

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Inert Gas Purge (N2/Ar) Step3 Add Reagents (Aldehyde + Partner) Step1->Step3 Step2 Solvent Degassing Step2->Step3 Step4 Add Catalyst (Piperidine/AcOH) Step3->Step4 Step5 Reflux/Stir (2-6 Hours) Step4->Step5 Step6 Precipitation (Ice Water/HCl) Step5->Step6 Step7 Filtration & Drying Step6->Step7

Caption: Operational workflow for Knoevenagel condensation ensuring inert handling of the catechol substrate.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of catechol to o-quinone.Ensure strict N₂ atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) if compatible.
Low Yield (Schiff Base) Hydrolysis of imine bond.Use molecular sieves (3Å or 4Å) in the reaction to trap water.
No Reaction Fluorine steric hindrance or deactivated amine.Switch solvent to Toluene and use Dean-Stark trap to force dehydration.
Multiple Spots on TLC Polymerization or self-condensation.Lower reaction temperature. Add amine slowly to the aldehyde.

References

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Schiff Base Synthesis (General Protocol): Qin, W., et al. "A Schiff base fluorescent sensor for Al3+ and its application in live cell imaging." Journal of Photochemistry and Photobiology A: Chemistry, 2016. Link

  • Knoevenagel Condensation (Green Methods): Moosavi-Zare, A.R., et al. "Knoevenagel condensation of aldehydes with malononitrile." Scientia Iranica, 2013. Link

  • Handling Catechols: "Safety Data Sheet: Catechol." Fisher Scientific. Link

Sources

Application

analytical methods for 2,3-Difluoro-4,5-dihydroxybenzaldehyde characterization

Application Note: Analytical Characterization of 2,3-Difluoro-4,5-dihydroxybenzaldehyde Molecular Weight: 174.10 g/mol [1] Part 1: Core Directive & Executive Summary Objective: This guide provides a definitive protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2,3-Difluoro-4,5-dihydroxybenzaldehyde


Molecular Weight:  174.10  g/mol [1]

Part 1: Core Directive & Executive Summary

Objective: This guide provides a definitive protocol for the analytical characterization of 2,3-Difluoro-4,5-dihydroxybenzaldehyde . Due to the specific substitution pattern (fluorines at 2,3; hydroxyls at 4,5), this molecule presents unique challenges in regiochemical assignment and ionization behavior. This document outlines a self-validating workflow using HPLC-UV-MS,


F-NMR, and 

H-NMR to ensure purity and structural integrity, particularly distinguishing it from isobaric impurities like 2,3-difluoro-4,6-dihydroxybenzaldehyde.

Key Challenges:

  • Regioisomerism: Distinguishing the 4,5-dihydroxy isomer from 4,6- or 3,6-dihydroxy variants requires precise NMR coupling analysis.

  • Acidity: The presence of two ortho-fluorines to the aldehyde and hydroxyl groups significantly alters the pKa, necessitating buffered mobile phases for reproducible chromatography.[1]

  • Oxidation Sensitivity: The catechol moiety (4,5-dihydroxy) is prone to oxidation to ortho-quinones; handling under inert atmosphere is recommended.[1]

Part 2: Structural Logic & Identification Strategy

The characterization logic relies on the "exclusionary" principle.[1] We confirm the structure by proving what it is not (i.e., ruling out other isomers via coupling constants).

Structural Analysis:

  • Position 1: Aldehyde (-CHO)[1]

  • Position 2: Fluorine

  • Position 3: Fluorine

  • Position 4: Hydroxyl[1][2][3][4][5][6]

  • Position 5: Hydroxyl[1][5][6][7][8]

  • Position 6: Proton (The diagnostic handle)[1]

Graphviz Workflow: Structural Validation Logic

StructuralValidation cluster_legend Logic Gate Start Unknown Sample (C7H4F2O3) MS MS Analysis (Confirm MW 174.1) Start->MS H_NMR 1H NMR Analysis (Focus on Arom. Region) MS->H_NMR Decision1 Single Aromatic H? H_NMR->Decision1 F_NMR 19F NMR Analysis (F-F Coupling) Decision2 F-F Coupling (Ortho)? F_NMR->Decision2 Decision1->F_NMR Yes (Singlet/Weak Doublet) Reject Reject (Isomer) Decision1->Reject No (Strong Doublet) Result Confirmed 2,3-Difluoro-4,5-dihydroxybenzaldehyde Decision2->Result Yes (J ~20Hz) Decision2->Reject No (J > 30Hz or < 10Hz)

Caption: Logical workflow for confirming the 2,3-difluoro-4,5-dihydroxy substitution pattern using NMR coupling constants.

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification.[1]

Rationale: The catechol functionality implies the molecule is a weak acid.[1] Standard neutral mobile phases will cause peak tailing.[1] Acidic modification is mandatory to suppress ionization and achieve sharp peaks.[1]

Instrument Parameters:

Parameter Setting
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 280 nm (Abs max) and 320 nm (Aldehyde band)

| Injection Vol | 5 µL |[1]

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute salts)[1]

  • 2-15 min: 5%

    
     60% B (Linear gradient)
    
  • 15-18 min: 60%

    
     95% B (Wash)[1]
    
  • 18-20 min: 95% B (Hold)[1]

  • 20-25 min: 5% B (Re-equilibration)

Expected Retention: Due to the two fluorine atoms, the compound will be more retained than non-fluorinated dihydroxybenzaldehydes (e.g., 3,4-dihydroxybenzaldehyde). Expect elution around 8-10 minutes under these conditions.

Protocol B: Nuclear Magnetic Resonance (NMR) Characterization

Purpose: Definitive structural proof.[1]

Solvent: DMSO-


 is preferred over 

to ensure solubility of the dihydroxy moiety and to slow down proton exchange, potentially allowing observation of OH peaks.

1.


H NMR (400 MHz, DMSO-

):
  • Aldehyde (-CHO):

    
     10.0 – 10.2 ppm.[1]
    
    • Splitting: Typically a doublet or doublet of doublets due to coupling with F-2 (

      
       Hz).
      
  • Aromatic Proton (H-6):

    
     7.0 – 7.4 ppm.[1]
    
    • Diagnostic: This is the only aromatic proton.[1]

    • Splitting: It is located at position 6.[1]

      • Distance to F-2: 5 bonds (negligible coupling).[1]

      • Distance to F-3: 4 bonds (weak coupling,

        
         Hz).
        
    • Appearance: Likely a singlet or a slightly broadened singlet.[1]

    • Contrast: If the molecule were the 4-hydroxy-2,3-difluoro isomer (with H-5 and H-6), you would see two aromatic protons with strong ortho-coupling (

      
       Hz). The presence of a single aromatic signal confirms the penta-substituted ring.
      
  • Hydroxyls (-OH):

    
     9.5 – 10.5 ppm (Broad singlets).[1]
    

2.


F NMR (376 MHz, DMSO-

):
  • F-2 and F-3: Two distinct signals in the range of -130 to -160 ppm.

  • Coupling (

    
    ):  The two fluorines are ortho to each other.[1]
    
    • Expectation: A strong coupling constant of

      
       Hz .[1]
      
    • Significance: This confirms the 2,3-difluoro arrangement. If they were meta (2,4-difluoro) or para (2,5-difluoro), the coupling would be significantly smaller (

      
       Hz) or negligible.
      
Protocol C: Mass Spectrometry (MS)

Purpose: Molecular weight confirmation.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

    • Reasoning: Phenolic protons are easily abstracted.[1]

  • Expected Ion:

    
     at m/z 173.1 .
    
  • Fragmentation:

    • Loss of CO (28 Da) is common for phenols/aldehydes.[1]

    • Loss of HF (20 Da) may be observed at high collision energies.[1]

Part 4: Reference Data & Impurity Profile

Impurity Profiling Table:

Impurity Type Origin Detection Method Distinction Strategy

| Regioisomer (2,3-difluoro-4,6-dihydroxy) | Synthesis byproduct | HPLC/NMR | H-NMR: H-5 would be a doublet (


 to F-4 if F was there). In our case, H-6 is a singlet. |
| De-fluorinated  (Monofluoro analogs) | Incomplete fluorination | HPLC/MS | MS: Mass would be 156 (M-H).[1] |
| O-Methylated  (Precursor) | Incomplete demethylation | HPLC | Retention time shift (more hydrophobic).[1] MS: +14 Da (188).[1] |

Safety & Handling:

  • Hygroscopic: Store in a desiccator at -20°C.

  • Reactivity: Aldehyde group can oxidize to carboxylic acid (2,3-difluoro-4,5-dihydroxybenzoic acid) upon air exposure. Analyze fresh or store under Argon.

References

  • PubChem Compound Summary. (2025). 2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9).[9] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

Sources

Method

Application Note: FT-IR Spectral Analysis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

This guide details the FT-IR analysis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9), a specialized intermediate often used in the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolone antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FT-IR analysis of 2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9), a specialized intermediate often used in the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolone antibiotics or enzyme inhibitors).[1]

Because this compound combines a catechol moiety (4,5-dihydroxy), a fluorinated aromatic core (2,3-difluoro), and a reactive aldehyde , its infrared spectrum is complex.[1] This protocol focuses on distinguishing these overlapping features for quality control and structural validation.

Introduction & Structural Context

The target molecule, 2,3-Difluoro-4,5-dihydroxybenzaldehyde (


), presents a unique spectroscopic challenge due to competing electronic effects:
  • Aldehyde (C=O): Positioned at C1.[2] Its vibrational frequency is modulated by the inductive withdrawal of the ortho-fluorine (at C2) and the resonance donation of the para-hydroxyl (at C4).

  • Catechol (OH): The adjacent hydroxyl groups at C4 and C5 form intermolecular hydrogen bonds, creating broad spectral features that can obscure finer details if sample preparation is poor.

  • Fluorine Substituents: The C-F bonds at C2 and C3 introduce strong absorption bands in the fingerprint region, often overlapping with C-O stretches.

Critical Quality Attribute (CQA): The absence of a broad "hump" near 1650 cm⁻¹ (characteristic of impurities like 2,3-dihydroxybenzaldehyde where an ortho-OH hydrogen bonds to the carbonyl) confirms the integrity of the 2,3-difluoro substitution pattern.

Experimental Protocol

Sample Preparation

Given the compound's likely solid state (crystalline powder) and potential for hydrogen bonding, two methods are validated. Method A (ATR) is preferred for routine QC; Method B (KBr) is required for structural elucidation.

Method A: Diamond ATR (Attenuated Total Reflectance)
  • Prerequisite: Ensure the crystal is free of previous organic residues (clean with isopropanol).

  • Step 1: Place ~5 mg of sample onto the center of the diamond crystal.

  • Step 2: Apply high pressure using the anvil clamp. Note: High pressure is essential to collapse the crystal lattice and ensure intimate contact, reducing air gaps that cause weak signals.

  • Step 3: Acquire a background spectrum (air only) immediately prior to sampling.

Method B: KBr Pellet (Transmission)
  • Step 1: Mix 2.0 mg of sample with 200 mg of spectroscopic-grade KBr (dry).

  • Step 2: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is hygroscopic, as it may absorb atmospheric moisture.

  • Step 3: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers OH stretch (high) to C-F bend (low).[1][3]
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones without excessive noise.
Scans 32 (ATR) / 16 (KBr)Balances signal-to-noise ratio with throughput.[1]
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.[1]
Detector DTGS or MCTDTGS is sufficient for standard solids analysis.

Spectral Analysis & Assignment Logic

The Carbonyl Region (1650–1720 cm⁻¹)

This is the most diagnostic region.

  • Predicted Frequency: 1675 – 1695 cm⁻¹ [1]

  • Mechanistic Insight:

    • Normal Benzaldehyde:[1] ~1703 cm⁻¹.

    • Effect of 2-Fluorine (Ortho): Inductive electron withdrawal (

      
      ) tends to increase  the frequency (shortens C=O bond).
      
    • Effect of 4-Hydroxyl (Para): Resonance donation (

      
      ) strongly decreases  the frequency (increases single-bond character).[1]
      
    • Net Result: The resonance effect of the 4-OH dominates, pulling the peak below 1700 cm⁻¹, but the 2-F prevents it from dropping as low as 4-hydroxybenzaldehyde (~1670 cm⁻¹).[1]

  • Differentiation: If the peak shifts to ~1640-1650 cm⁻¹ , suspect defluorination at the C2 position (yielding an ortho-hydroxy impurity which H-bonds to the aldehyde).[1]

The Hydroxyl Region (3200–3550 cm⁻¹)
  • Appearance: Broad, intense band.

  • Assignment: Intermolecular H-bonded O-H stretch.

  • Note: The 4,5-dihydroxy (catechol) pattern facilitates strong lattice H-bonding.[1] Sharp spikes on top of this band indicate "free" OH, usually only seen in dilute solution, not in solid-state.[1]

The Fingerprint & Fluorine Region (1000–1400 cm⁻¹)
  • C-F Stretching: Strong bands expected between 1200–1350 cm⁻¹ .

    • Differentiation: C-F stretches are often the strongest bands in the fingerprint region, stronger than C=C ring modes.

  • C-O Stretching (Phenolic): ~1250–1300 cm⁻¹, likely overlapping with C-F.

Summary Table of Diagnostic Bands
Frequency (cm⁻¹)Functional GroupVibrational ModeStructural Significance
3200–3500 O-H (Catechol)Stretch (Broad)Confirms dihydroxy substitution.
3050–3100 Ar-C-HStretch (Weak)Aromatic ring integrity.[1]
2850, 2750 C-H (Aldehyde)Fermi ResonanceDiagnostic doublet for aldehyde group.
1675–1695 C=O (Aldehyde)Stretch (Strong)Primary ID peak. Position confirms 4-OH/2-F balance.[1]
1580–1610 Ar-C=CRing StretchBenzene skeletal vibration.
1280–1350 C-F / Ar-OStretch (Very Strong)Overlap of Fluorine and Phenolic C-O bonds.[1]
800–900 Ar-C-HOut-of-plane BendPattern confirms 1,2,3,4,5-pentasubstitution.[1]

Visualization of Analytical Logic

The following diagrams illustrate the workflow and the structural logic used to validate the spectrum.

Diagram 1: Analytical Workflow for QC

G Start Sample: 2,3-Difluoro- 4,5-dihydroxybenzaldehyde Prep Prep: Diamond ATR (High Pressure) Start->Prep Acq Acquisition: 4000-400 cm-1 32 Scans Prep->Acq Check1 Check 1600-1700 region Acq->Check1 Pass Peak @ 1675-1695? (No H-bond shift) Check1->Pass Yes Fail Peak @ ~1640? (Ortho-OH Impurity) Check1->Fail No

Caption: QC workflow prioritizing the Carbonyl shift to detect defluorination impurities.

Diagram 2: Structural Assignment Logic

Struct Center Spectrum Analysis OH Broad Band 3200-3500 Center->OH Confirm Diol CHO Sharp Peak 1675-1695 Center->CHO Confirm Aldehyde CF Strong Bands 1200-1350 Center->CF Confirm Fluorine CH Fermi Doublet 2750/2850 Center->CH Confirm CHO H Para-OH Resonance\n(Lowers Freq) Para-OH Resonance (Lowers Freq) CHO->Para-OH Resonance\n(Lowers Freq) Ortho-F Induction\n(Raises Freq) Ortho-F Induction (Raises Freq) CHO->Ortho-F Induction\n(Raises Freq)

Caption: Logic map showing how competing electronic effects influence the critical Carbonyl (CHO) peak.[1]

References & Grounding

  • NIST Chemistry WebBook. Infrared Spectrum of 2,3-Dihydroxybenzaldehyde. (Used for comparative analysis of the catechol moiety). Link

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Fluorobenzaldehyde. (Used to benchmark the inductive effect of ortho-fluorine). Link

  • PubChem Compound Summary. 2,3-Difluoro-4,5-dihydroxybenzaldehyde (CAS 426226-77-9).[1][4] (Confirmation of chemical identity and physical properties). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for group frequency shifts, specifically the Fermi resonance of aldehydes and C-F stretching).

  • BenchChem. Comparative Analysis of Dihydroxybenzaldehyde Isomers. (Reference for distinguishing ortho/meta/para hydroxyl effects). Link

Sources

Technical Notes & Optimization

Troubleshooting

stability and degradation of 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Technical Support Center: 2,3-Difluoro-4,5-dihydroxybenzaldehyde A Guide to Stability, Handling, and Degradation for Researchers Welcome to the technical support guide for 2,3-Difluoro-4,5-dihydroxybenzaldehyde. As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Difluoro-4,5-dihydroxybenzaldehyde

A Guide to Stability, Handling, and Degradation for Researchers

Welcome to the technical support guide for 2,3-Difluoro-4,5-dihydroxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the stability and integrity of this valuable research compound. Given that specific literature on this exact molecule is limited, this guide synthesizes data from structurally analogous compounds—such as other dihydroxybenzaldehydes and fluorinated aromatics—to provide a robust framework for your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of 2,3-Difluoro-4,5-dihydroxybenzaldehyde.

Q1: What are the primary stability concerns for 2,3-Difluoro-4,5-dihydroxybenzaldehyde?

The principal stability issue arises from the 4,5-dihydroxy (catechol) moiety. Catechols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or changes in pH. This oxidation leads to the formation of colored quinone species and subsequent polymerization, rendering the compound inactive for most applications. The aldehyde group is also a potential site for oxidation to a carboxylic acid.

Q2: My solid compound or its solution is turning yellow/brown/pink. What is happening?

This color change is a classic indicator of catechol oxidation. The initial oxidation product is a semiquinone, followed by a highly colored ortho-quinone. This process signals that the compound has begun to degrade and its purity is compromised. To prevent this, strict adherence to proper storage and handling protocols is essential.

Q3: What are the ideal storage conditions for this compound?

To maximize shelf-life, the compound should be stored in a cool, dark, and dry environment. For long-term storage, we recommend keeping it at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Several related air-sensitive compounds require storage under inert gas to prevent degradation[1][2].

Q4: Which solvents should I use for preparing stock solutions?

For maximum stability in solution, use dry, deoxygenated aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If your experiment requires protic or aqueous solvents, prepare the solutions immediately before use and keep them on ice and protected from light.

Q5: Can I use this compound in aqueous buffers? What precautions should I take?

Yes, but with significant caution. The stability of the catechol group is highly pH-dependent. In neutral to alkaline conditions, the phenolic protons are more easily abstracted, accelerating the rate of oxidation. If using aqueous buffers:

  • Prepare the solution fresh for every experiment.

  • Use deoxygenated buffers.

  • Work quickly and keep the solution cold.

  • If the experimental design allows, consider using a slightly acidic buffer (pH < 6.5) to improve stability.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.

Problem Potential Cause Troubleshooting Action & Rationale
Inconsistent Results or Decreased Potency Compound Degradation: The compound may have degraded either during storage or in the experimental medium.1. Verify Purity: Before use, run a quick purity check using HPLC or TLC. Compare with the Certificate of Analysis.2. Use a Fresh Aliquot: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.3. Control Experimental Conditions: Ensure your experimental buffer/solvent has been deoxygenated and that the reaction is protected from light. The catechol moiety is prone to rapid oxidation, which is often the primary cause of inconsistent activity.
Solution Rapidly Changes Color Oxidation of Catechol Moiety: Exposure to atmospheric oxygen, especially in non-degassed solvents or at neutral/alkaline pH, is oxidizing the 4,5-dihydroxy group.1. Work Under Inert Atmosphere: Prepare solutions and set up reactions under a stream of nitrogen or argon gas.2. Use Fresh, Degassed Solvents: Sparge solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen.3. Prepare Solutions Immediately Before Use: Do not store solutions, especially in aqueous or protic solvents, for any length of time.
Formation of an Insoluble Precipitate Polymerization of Degradation Products: The ortho-quinone formed from oxidation is highly reactive and can polymerize, leading to insoluble materials.1. Mitigate Oxidation: Follow all protocols for preventing oxidation as described above. The formation of polymers is a downstream consequence of initial oxidation.2. Filter Solution (If Necessary): If a small amount of precipitate forms in a stock solution, it may be possible to filter it through a 0.22 µm syringe filter immediately before use, but this is a rescue measure, not a standard procedure. The best course is to discard the degraded solution.
Appearance of a New Peak in HPLC/LC-MS Oxidation of Aldehyde: The aldehyde functional group may have been oxidized to the corresponding carboxylic acid (2,3-Difluoro-4,5-dihydroxybenzoic acid).1. Check Mass Spec Data: Look for a mass increase of 16 Da (M+16), corresponding to the addition of an oxygen atom.2. Avoid Oxidizing Contaminants: Ensure solvents and reagents are free from peroxides or other oxidizing agents. Some lower-grade ethers, for example, can contain peroxide impurities.

Part 3: Key Protocols & Methodologies

Protocol 3.1: Recommended Handling and Long-Term Storage

This protocol ensures the integrity of the compound from the moment it arrives in your lab.

  • Receiving: Upon receipt, immediately transfer the vial to a desiccator and store it at -20°C. Do not open the primary container until it has fully equilibrated to room temperature to prevent moisture condensation.

  • Aliquoting: For long-term use, it is critical to aliquot the solid compound into smaller, single-use vials. Perform this process inside a glovebox or under a heavy stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Backfill each new aliquot vial with inert gas before sealing tightly with a high-quality, airtight cap.

  • Storage: Place the sealed aliquots in a labeled, light-blocking secondary container. Store at -20°C or below.

  • Stock Solution Preparation: When ready to use, remove one aliquot and allow it to warm to room temperature. Prepare the stock solution using deoxygenated, anhydrous solvent (e.g., DMSO). Store stock solutions at -80°C in small, single-use volumes.

Protocol 3.2: Workflow for Purity and Stability Assessment

This workflow provides a self-validating system to monitor the integrity of your compound over time.

G cluster_prep Preparation & Baseline cluster_storage Storage & Monitoring cluster_analysis Data Analysis A Receive & Aliquot Compound (Protocol 3.1) B Prepare Fresh Stock Solution (e.g., 10 mM in dry DMSO) A->B C Perform t=0 Analysis (HPLC-UV/CAD, LC-MS) B->C D Store Aliquots at -80°C C->D Store remaining solution F Forced Degradation Study (Optional - Protocol 3.3) C->F Use fresh solution E Analyze at Time Points (e.g., 1, 3, 6 months) D->E Retrieve aliquot G Compare Chromatograms: - Peak Area (% Purity) - New Impurity Peaks E->G F->G H Assess Stability: Is purity >95%? G->H

Caption: Workflow for assessing compound purity and stability.

Methodology Details:

  • HPLC System: A reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Detection: Use a UV detector at a wavelength determined by a UV scan of the compound (typically around 260-280 nm for phenolic compounds). For compounds lacking strong chromophores, a Charged Aerosol Detector (CAD) can provide universal detection for non-volatile analytes[3].

  • Analysis: At each time point, inject the sample and integrate the peak area of the parent compound and any new peaks. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Part 4: Technical Deep Dive - The Chemistry of Degradation

Understanding the "why" behind degradation is key to preventing it.

4.1: The Instability of the Catechol Moiety

The 4,5-dihydroxy arrangement on the benzene ring forms a catechol group. Catechols are electron-rich and are readily oxidized in a two-step process, first to a semiquinone radical and then to an ortho-quinone.

G A 2,3-Difluoro-4,5- dihydroxybenzaldehyde (Catechol) B Semiquinone Radical A->B -e⁻, -H⁺ C Ortho-Quinone (Colored, Reactive) B->C -e⁻, -H⁺ D Polymerization (Insoluble Precipitate) C->D Further Reactions

Caption: Primary degradation pathway via catechol oxidation.

This ortho-quinone is not only colored but also a reactive Michael acceptor, meaning it can react with nucleophiles in your system or self-polymerize, leading to complex product mixtures and precipitates. This oxidative degradation is a known pathway for dihydroxybenzoate compounds[4][5].

4.2: Impact of Fluorine Substituents

The two fluorine atoms are highly electronegative and act as strong electron-withdrawing groups. This has two major effects:

  • Increased Acidity: The fluorine atoms increase the acidity (lower the pKa) of the phenolic hydroxyl groups, making them more susceptible to deprotonation and subsequent oxidation at a given pH.

  • Ring Deactivation: The electron-withdrawing nature of fluorine generally makes the aromatic ring more resistant to electrophilic attack but can render it more susceptible to nucleophilic aromatic substitution[6]. This generally enhances metabolic stability, a key reason for incorporating fluorine into drug candidates[6].

4.3: Aldehyde Group Reactivity

While the catechol is the primary point of instability, the aldehyde group can also degrade. Under oxidizing conditions, it can be converted to a carboxylic acid. In the presence of light and radical initiators, benzaldehydes can potentially degrade further to form benzene, though this is a more extreme pathway[7].

Part 5: Data Summary Table

This table consolidates key handling and storage parameters based on safety data sheets (SDS) of structurally similar compounds.

Parameter Recommendation Rationale & Supporting Evidence
Storage Temperature -20°C (Long-term) 2-8°C (Short-term)Cool temperatures slow down oxidation kinetics. Recommended for various difluorobenzaldehyde derivatives[8].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen. Several analogs are listed as "Air sensitive"[1][9].
Light Exposure Store in the dark (Amber vial)Light can catalyze the formation of radical species that initiate oxidation.
Incompatible Materials Strong Oxidizing Agents, Strong BasesOxidizing agents will directly degrade the compound. Strong bases will deprotonate the phenolic hydroxyls, drastically increasing the rate of oxidation[8][10].
Recommended Solvents Anhydrous, Deoxygenated DMSO or DMFAprotic solvents minimize reactivity and proton exchange, enhancing stability for stock solutions.

By adhering to these guidelines, you can significantly improve the reliability and reproducibility of your experiments involving 2,3-Difluoro-4,5-dihydroxybenzaldehyde.

References

  • LookChem. 2,3-Difluoro-4-hydroxybenzaldehyde Safety Data Sheets(SDS). [Link]

  • Villegas, L. Y., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology. [Link]

  • Model studies on benzene formation from benzaldehyde. ResearchGate. [Link]

  • Stolz, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. [Link]

Sources

Optimization

optimizing reaction conditions for 2,3-Difluoro-4,5-dihydroxybenzaldehyde

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimization of Reaction Conditions for 2,3-Difluoro-4,5-dihydroxybenzaldehyde Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimization of Reaction Conditions for 2,3-Difluoro-4,5-dihydroxybenzaldehyde

Introduction

This technical guide addresses the synthesis and optimization challenges for 2,3-Difluoro-4,5-dihydroxybenzaldehyde . This molecule presents a "perfect storm" of synthetic difficulties: the electron-withdrawing fluorine atoms destabilize the aromatic ring towards electrophilic substitution, while the catechol moiety (4,5-dihydroxy) introduces oxidation sensitivity and catalyst poisoning risks.

This guide prioritizes the Demethylation Route (via 2,3-difluoro-4,5-dimethoxybenzaldehyde) as it offers the highest regiocontrol compared to direct formylation of phenols.

Module 1: Synthesis Strategy & Route Selection

The most robust pathway involves constructing the carbon skeleton with protected hydroxyls (methoxy groups) and revealing the catechol functionality in the final step.

Pathway Logic:

  • Precursor Selection: 1,2-Difluoro-4,5-dimethoxybenzene is the optimal starting material.

  • Regioselective Lithiation: The methoxy groups act as Ortho-Lithiation Directing Groups (DoM), directing the formyl group to the correct position (ortho to -OMe, meta to -F).

  • Deprotection: Boron tribromide (

    
    ) is required to cleave the methyl ethers.
    

SynthesisRoute Start Starting Material: 1,2-Difluoro-4,5-dimethoxybenzene Step1 Step 1: Regioselective Lithiation (n-BuLi, -78°C) Start->Step1 THF, -78°C Inter1 Intermediate: Lithiated Species Step1->Inter1 Step2 Step 2: Formylation (DMF quench) Inter1->Step2 + DMF Precursor Key Precursor: 2,3-Difluoro-4,5-dimethoxybenzaldehyde Step2->Precursor Step3 Step 3: Demethylation (BBr3, DCM, -78°C to RT) Precursor->Step3 Critical Optimization Step Product Target Product: 2,3-Difluoro-4,5-dihydroxybenzaldehyde Step3->Product

Figure 1: Validated synthetic pathway relying on Directed Ortho Metalation (DoM) for regiocontrol.

Module 2: Troubleshooting Demethylation (The Critical Step)

The conversion of 2,3-difluoro-4,5-dimethoxybenzaldehyde to the dihydroxy target using Boron Tribromide (


) is the most failure-prone step. The aldehyde carbonyl can coordinate with 

, leading to stable complexes that complicate workup or reduce yield.
Standard Operating Procedure (Optimized)
  • Reagent: Boron Tribromide (

    
    ), 1.0 M in Dichloromethane (DCM).[1]
    
  • Stoichiometry: 4.0 - 5.0 equivalents (1 eq per Methoxy + 1 eq for Aldehyde + excess to drive kinetics).

  • Solvent: Anhydrous DCM (Must be dry;

    
     reacts violently with water).
    
Troubleshooting Guide: Demethylation
SymptomProbable CauseCorrective Action
Low Yield (<40%) Aldehyde-Boron Complex StabilityIncrease Hydrolysis Rigor: The Boron-Aldehyde complex is stable. Quench with ice-water, then stir vigorously for 1-2 hours or heat gently (40°C) with dilute HCl to break the B-O bonds.
"Agglomeration" / Sticky Solids Incomplete Hydrolysis of BoratesThe "Methanol Trick": After quenching with water, add Methanol. This forms volatile trimethyl borate (

), which can be evaporated, breaking up the sticky polymer-like borates [1].
Benzal Bromide Formation Reaction Temp too HighStrict Temp Control: Keep the reaction at -78°C during addition. Allow to warm to 0°C or RT slowly. Do not reflux. The aldehyde carbonyl can be brominated at high temps [2].
Product Oxidation (Darkening) Catechol SensitivityInert Atmosphere: Perform all workups under

or Argon. Add a trace of sodium metabisulfite (

) to the aqueous quench to prevent quinone formation.
FAQ: Specific User Scenarios

Q: Can I use HBr/Acetic Acid instead of


 to avoid moisture sensitivity? 
A: Not recommended.  While HBr is cheaper, it requires high temperatures (reflux >100°C). Fluorinated aromatic aldehydes are prone to defluorination or polymerization under harsh acidic reflux. 

allows the reaction to proceed at low temperatures (-78°C to RT), preserving the delicate fluorine substituents and the aldehyde functionality [3].

Q: My product is stuck in the organic phase as a suspension. How do I purify it? A: 2,3-Difluoro-4,5-dihydroxybenzaldehyde is a catechol. It may have poor solubility in non-polar DCM.

  • Protocol: Extract the quenched aqueous layer with Ethyl Acetate (EtOAc) instead of DCM. The dihydroxy compound is much more soluble in EtOAc.

  • Wash: Wash the EtOAc layer with Brine, not water, to force the product into the organic phase.

Module 3: Upstream Synthesis (Lithiation Protocol)

If you are synthesizing the precursor rather than purchasing it, the lithiation step requires precise control to ensure the formyl group attaches at the correct position (C5).

Experimental Parameters:

  • Substrate: 1,2-Difluoro-4,5-dimethoxybenzene.

  • Reagent: n-Butyllithium (n-BuLi) / TMEDA (Tetramethylethylenediamine).[2]

    • Why TMEDA? It breaks up n-BuLi aggregates, increasing reactivity and favoring ortho-lithiation.

  • Regiochemistry: Lithiation occurs at C5 (Ortho to -OMe).

    • Mechanism:[3][4][5][6][7][8][9][10] The oxygen of the methoxy group coordinates Lithium, directing it to the ortho position. The Fluorine atoms at 1,2 exert a long-range inductive effect that acidifies the ring protons, but the coordination of the OMe group is the dominant directing factor here [4].

Step-by-Step Protocol:

  • Dissolve substrate in anhydrous THF under Argon.

  • Cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi (1.1 eq) dropwise. Maintain temp < -70°C .

  • Stir for 1 hour at -78°C.

  • Add dry DMF (1.5 eq) dropwise.

  • Warm to RT and quench with saturated

    
    .
    

Module 4: Quality Control & Stability

Storage:

  • State: The final product is a crystalline solid (often pale yellow/beige).

  • Sensitivity: Catechols oxidize to o-quinones upon air exposure.

  • Recommendation: Store at -20°C under Argon.

Analytical Markers (NMR):

  • Aldehyde Proton: Look for a singlet/doublet around 10.0 - 10.4 ppm .

  • Fluorine Coupling: The aromatic proton (H6) will appear as a complex multiplet (dd or ddd) due to coupling with the two fluorine atoms (

    
    ) and the aldehyde proton.
    
  • 
     NMR:  Essential for confirming the 2,3-substitution pattern. You should see two distinct signals.
    

References

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][11] Retrieved from

  • ResearchGate. How to increase yield of Demethylation reaction using BBr3? Retrieved from

  • Kosak, T. M., et al. (2015). Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.[3] Retrieved from

  • BenchChem. Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applications. (Analogous lithiation chemistry). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Profile &amp; Comparative Analysis: 2,3-Difluoro-4,5-dihydroxybenzaldehyde

CAS: 426226-77-9 Formula: C₇H₄F₂O₃ Molecular Weight: 174.10 g/mol Executive Summary 2,3-Difluoro-4,5-dihydroxybenzaldehyde represents a specialized class of fluorinated aromatic building blocks designed to bridge the gap...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 426226-77-9 Formula: C₇H₄F₂O₃ Molecular Weight: 174.10 g/mol

Executive Summary

2,3-Difluoro-4,5-dihydroxybenzaldehyde represents a specialized class of fluorinated aromatic building blocks designed to bridge the gap between traditional catechol bioactivity and modern medicinal chemistry requirements. Unlike its non-fluorinated parent, 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) , this fluorinated analog incorporates two fluorine atoms at the 2 and 3 positions.

This structural modification introduces the "Fluorine Effect," critically altering the molecule's physicochemical profile by:

  • Modulating Acidity (pKa): Increasing the acidity of the catechol hydroxyls, thereby influencing binding affinity in enzyme pockets.

  • Enhancing Metabolic Stability: Blocking potential sites of metabolic oxidation and altering the electronics of the catechol ring to resist rapid methylation by Catechol-O-Methyltransferase (COMT).

  • Tuning Lipophilicity: Increasing membrane permeability (LogP) without sacrificing hydrogen-bonding capability.

This guide provides a rigorous comparison of this compound against standard alternatives, detailing synthesis protocols and projected performance in drug discovery and material science applications.

Comparative Analysis: The Fluorine Advantage

The following table contrasts the target compound with its non-fluorinated parent and a mono-fluorinated analog to highlight the specific advantages of the 2,3-difluoro substitution pattern.

Table 1: Physicochemical Property Comparison
FeatureTarget: 2,3-Difluoro-4,5-dihydroxybenzaldehyde Standard: 3,4-Dihydroxybenzaldehyde Analog: 2,3-Difluoro-4-hydroxybenzaldehyde
CAS 426226-77-9139-85-51806330-39-1 (Isomer)
Structure Catechol core + 2,3-DifluoroCatechol core (No F)Phenol core + 2,3-Difluoro
Electronic Effect Strong electron-withdrawing (F) on catecholElectron-donating (OH) dominantMixed
Predicted pKa (OH) ~6.5 - 7.2 (Increased Acidity)~7.5 - 8.0~7.0
LogP (Lipophilicity) ~1.1 - 1.3 (Predicted)0.8~1.5
Metabolic Stability High: F blocks 2,3-oxidation; alters COMT recognitionLow: Rapid conjugation/oxidationMedium: Lacks catechol instability
Primary Application Bioisostere for catechol-based drugs; Liquid CrystalsAntioxidant; Standard intermediateFluorinated building block
Mechanistic Insight[4][5]
  • Acidity & Binding: The fluorine atoms at positions 2 and 3 exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This stabilizes the phenoxide anion formed upon deprotonation of the 4,5-hydroxyl groups, lowering the pKa. In kinase inhibitors, this allows for stronger ionic interactions with basic residues (e.g., Lysine, Arginine) within the ATP-binding pocket.

  • Metabolic Blockade: In the standard catechol (Protocatechualdehyde), the 2 and 3 positions are susceptible to oxidative attack or ring-opening. Fluorine sterically and electronically "seals" these positions, extending the half-life of the pharmacophore in vivo.

Experimental Protocol: Synthesis via Demethylation

Since 2,3-difluoro-4,5-dihydroxybenzaldehyde is a high-value intermediate often custom-synthesized, the most robust laboratory-scale route involves the demethylation of its dimethoxy precursor. This protocol ensures high purity and preservation of the aldehyde functionality.

Workflow Diagram

The following diagram illustrates the logical synthesis flow, highlighting the critical demethylation step using Boron Tribromide (


).

SynthesisWorkflow Start Precursor: 2,3-Difluoro-4,5-dimethoxybenzaldehyde Intermediate Intermediate: Boron-Complex Start->Intermediate Demethylation (Electrophilic Attack) Reagent Reagent: BBr3 (1M in DCM) -78°C to RT Reagent->Intermediate Hydrolysis Quench: Ice/Water Hydrolysis Intermediate->Hydrolysis Cleavage Product Target: 2,3-Difluoro-4,5-dihydroxybenzaldehyde Hydrolysis->Product Purification (Recrystallization)

Figure 1: Retrosynthetic pathway for the generation of the target catechol from its methylated precursor.

Detailed Protocol

Objective: Selective cleavage of methyl ethers without affecting the aldehyde or fluorine substituents.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve 2,3-difluoro-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Transfer Boron Tribromide (

    
    )  (1.0 M in DCM, 3.0 eq) to the addition funnel. Add dropwise over 30 minutes. Caution: Reaction is highly exothermic.[1]
    
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight (12h) to ensure complete demethylation.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of ice-cold water. Note: Vigorous evolution of HBr gas will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from minimal hot water/methanol to yield off-white crystals.
    

Validation Check:

  • 1H NMR: Look for the disappearance of methoxy singlets (~3.8 ppm) and the appearance of broad phenolic OH singlets (~9-10 ppm).

  • 19F NMR: Confirm retention of fluorine signals (typically -130 to -160 ppm range) to ensure no defluorination occurred.

Application Logic: Metabolic Stability & COMT

A primary failure mode for catechol-based drugs is rapid methylation by Catechol-O-Methyltransferase (COMT) . The 2,3-difluoro substitution offers a strategic solution.

COMT_Stability Substrate_Std Standard Catechol (3,4-Dihydroxy) COMT Enzyme: COMT (Mg2+ dependent) Substrate_Std->COMT High Affinity Product_Std Inactive Metabolite (3-Methoxy-4-hydroxy) COMT->Product_Std Rapid Methylation Substrate_F Fluorinated Scaffold (2,3-Difluoro-4,5-dihydroxy) Interaction Steric/Electronic Interference Substrate_F->Interaction Modified Binding Interaction->COMT Reduced Efficiency Product_Active Active Drug (Prolonged Half-life) Interaction->Product_Active Metabolic Resistance

Figure 2: Mechanism of enhanced metabolic stability. The fluorine atoms alter the electron density of the catechol ring, reducing the nucleophilicity of the hydroxyls towards the COMT methyl donor (SAM).

Why This Matters for Drug Design
  • Bioisosterism: The 2,3-difluoro-4,5-dihydroxy motif mimics the hydrogen-bonding pattern of a standard catechol but with significantly altered electronics.

  • Kinase Inhibition: Many kinase inhibitors require a hinge-binding motif. The increased acidity of the phenols in this fluorinated analog can strengthen hydrogen bonds with the kinase hinge region, potentially improving potency against resistant mutants.

References

  • Chemical Identity & Indexing

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 426226-77-9. Retrieved from .

  • Demethylation Protocols

    • BenchChem Application Notes (2025).[1] Laboratory-Scale Synthesis of Dihydroxybenzaldehydes via BBr3 Demethylation. Retrieved from .

  • Fluorine in Medicinal Chemistry

    • Journal of Medicinal Chemistry.[2] "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Activity." (General Reference for Fluorine Effect on pKa and Metabolic Stability).

  • Related Structural Data

    • Fluorochem Product Data. 2-Fluoro-4,5-dihydroxybenzaldehyde (Mono-fluoro analog comparison). Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoro-4,5-dihydroxybenzaldehyde

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 2,3-Difluoro-4,5-dihydroxybenzaldehyde, with its unique combination of function...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 2,3-Difluoro-4,5-dihydroxybenzaldehyde, with its unique combination of functional groups—an aromatic aldehyde, di-hydroxyl groups (a catechol derivative), and fluorine substituents—necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.

Deconstructing the Hazard Profile

Understanding the molecular structure of 2,3-Difluoro-4,5-dihydroxybenzaldehyde allows us to anticipate its toxicological profile. While specific data for this exact compound is limited, we can infer its primary hazards from analogous structures.

  • Aromatic Aldehydes: This functional group is frequently associated with irritation. Similar benzaldehyde derivatives are known to cause skin, eye, and respiratory irritation.[1][2] The aldehyde group can react with biological macromolecules, leading to these effects.

  • Phenolic Hydroxyl Groups: The dihydroxy (catechol-like) moiety can be a skin sensitizer and irritant. Phenols, in general, can be absorbed through the skin.

  • Fluorination: The two fluorine atoms on the aromatic ring increase the compound's reactivity and potential for biological interaction. Halogenated aromatic compounds require special consideration for both handling and disposal.[3]

Based on this analysis and data from structurally related compounds, we must assume 2,3-Difluoro-4,5-dihydroxybenzaldehyde is, at a minimum:

  • A skin irritant.[4]

  • A serious eye irritant.[4]

  • A respiratory tract irritant, especially in powdered form.[4]

The Foundation: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is worn, we must implement higher-level safety controls. PPE is the final barrier between you and the hazard, not the first line of defense.

  • Primary Engineering Control: All handling of 2,3-Difluoro-4,5-dihydroxybenzaldehyde, particularly weighing of the solid powder, must be conducted within a certified chemical fume hood.[5][6] This ensures that any dusts or vapors are contained and exhausted away from your breathing zone.

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must be trained on its specific hazards and the procedures outlined in this guide. Always have the Safety Data Sheet (SDS) for this or a closely related compound readily available.[4]

Mandated PPE for Routine Operations

The following PPE ensemble is required for all routine laboratory operations, such as weighing, dissolving, and transfers.

Task CategoryEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Solid Weighing & Transfer Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Full-length lab coatRequired if not in a fume hood (N95 or higher)
Solution Preparation & Use Chemical safety gogglesNitrile or Neoprene glovesFull-length lab coatNot required if handled in a fume hood
Large Scale (>5g) Operations Goggles and face shieldButyl or Viton® glovesChemical-resistant apron over lab coatAssess need based on ventilation
Spill Cleanup Goggles and face shieldButyl or Viton® glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges
Eye and Face Protection: The Non-Negotiable Barrier

The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards like EN 166 (EU) or ANSI Z87.1 (US).[6][7] This is critical to protect against dust particles and accidental splashes.[7]

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[5] The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: Selecting the Right Glove

The selection of a glove is not arbitrary; it must be based on chemical compatibility. For aromatic and halogenated compounds, materials like nitrile or neoprene are suitable for incidental contact.[7]

  • Mechanism of Protection: These materials provide a physical barrier to prevent the compound from contacting and irritating the skin.[8]

  • Operational Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For handling the solid, consider double-gloving to provide an extra layer of protection and facilitate clean removal of the outer glove if contaminated.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste stream.

    • Never wear gloves outside of the laboratory area. Wash hands thoroughly after removing gloves.

Body Protection: Shielding from Contamination
  • Standard Protocol: A clean, buttoned, full-length laboratory coat is mandatory to protect your skin and personal clothing from contamination.

  • For Increased Risk: During procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron.[9]

Respiratory Protection: An Essential Precaution

While the primary control is the fume hood, respiratory protection may be necessary in specific scenarios.

  • Mechanism of Action: Respirators prevent the inhalation of airborne particles (dust) or organic vapors.[7]

  • When to Use:

    • If you must handle the powder outside of a functioning fume hood (a scenario to be avoided), a NIOSH-approved N95 (or higher) particulate respirator is required.[10]

    • In the event of a large spill or ventilation failure, an air-purifying respirator with organic vapor cartridges should be used.[11] All users of tight-fitting respirators must be properly fit-tested.

Procedural Workflow: A Self-Validating System

This step-by-step process integrates the PPE requirements into the operational workflow, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Required PPE: - Goggles - Lab Coat - Gloves A->B Pre-operation Check C Weigh Solid Compound B->C Enter Work Area D Prepare Solution C->D E Perform Reaction/ Application D->E F Decontaminate Glassware & Surfaces E->F Procedure Complete G Segregate Halogenated Organic Waste F->G H Doff PPE in Correct Order & Dispose G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling and Disposal Workflow for 2,3-Difluoro-4,5-dihydroxybenzaldehyde.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle for this chemical. As a halogenated aromatic compound, it must not be disposed of down the drain.[3]

  • Waste Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (solutions containing the compound) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[3][12]

  • Decontamination: All glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol), and this rinsate must be collected in the halogenated waste container.

  • Final Disposal: The sealed waste container must be disposed of through your institution's hazardous waste management program, which will typically involve high-temperature incineration.[5][13]

By integrating this expert-level understanding of the hazards with a systematic approach to controls and procedures, you build a robust and trustworthy safety culture in your laboratory. This diligence not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • 2,3-Difluoro-4-hydroxybenzaldehyde Safety Data Sheets(SDS). lookchem. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - 2,3-Dihydroxybenzaldehyde. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

Sources

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